2,3-Difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2,3-Difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of difluoro, nitro, and dioxaborolan groups attached to an aniline core, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-difluoro-6-nitroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions . The reaction proceeds efficiently, yielding the desired boronated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The nitro group can be reduced to an amino group under suitable conditions, while the difluoro groups can participate in selective oxidation reactions.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for nitro group reduction.
Oxidizing Agents: For selective oxidation of difluoro groups.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Aminated Products: Resulting from the reduction of the nitro group.
Substituted Anilines: From various substitution reactions.
Scientific Research Applications
2,3-Difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications due to their unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential use in bio-conjugation techniques.
Mechanism of Action
The primary mechanism of action for 2,3-Difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The nitro and difluoro groups can also participate in various chemical transformations, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the nitro group, affecting its reactivity and applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an aniline core, leading to different chemical properties and uses.
2,5-Difluoro-1,4-phenylenediboronic acid bis(pinacol) ester: Features two boron groups, making it suitable for different coupling reactions.
Uniqueness
2,3-Difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of difluoro, nitro, and dioxaborolan groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to participate in Suzuki–Miyaura coupling and other reactions makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2,3-difluoro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2N2O4/c1-11(2)12(3,4)21-13(20-11)6-5-7(17(18)19)10(16)9(15)8(6)14/h5H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUQCNWSCVMGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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